Epilovastatin - 79952-44-6

Epilovastatin

Catalog Number: EVT-1483286
CAS Number: 79952-44-6
Molecular Formula: C₂₄H₃₆O₅
Molecular Weight: 404.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epilovastatin is a natural product found in Monascus pilosus and Aspergillus terreus . It’s a potent anticholesteremic agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in cholesterol biosynthesis . It also stimulates the production of low-density lipoprotein receptors in the liver .

Molecular Structure Analysis

Epilovastatin has a molecular formula of C24H36O5 and a molecular weight of 404.5 g/mol . The detailed molecular structure can be found in the PubChem database .

Simvastatin

Compound Description: Simvastatin is a widely prescribed statin medication used to lower cholesterol levels in the blood [, ]. It acts by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. Simvastatin belongs to the class of lipophilic statins, which can penetrate cell membranes more easily than hydrophilic statins like pravastatin [].

Relevance: Simvastatin and Epilovastatin are both identified as impurities of Simvastatin in the development and validation of a related substances method for simultaneous determination of Simvastatin and Ezetimibe in tablet formulations [, ]. While the specific structural relationship between Simvastatin and Epilovastatin is not explicitly defined within the provided abstracts, their identification as related impurities within the context of Simvastatin analysis suggests structural similarities.

Lovastatin

Compound Description: Lovastatin is another member of the statin family, known for its cholesterol-lowering properties [, ]. Similar to Simvastatin, it functions by inhibiting HMG-CoA reductase activity []. Lovastatin is classified as a lipophilic statin, facilitating its cellular uptake [].

Relevance: Similar to Simvastatin, Lovastatin is also identified as an impurity of Simvastatin alongside Epilovastatin [, ]. This suggests a structural relationship between Lovastatin and Epilovastatin, although the specific structural similarities are not elaborated upon within the provided research abstracts.

Ezetimibe

Compound Description: Ezetimibe is a medication used to lower blood cholesterol levels [, ]. Unlike statins that inhibit cholesterol synthesis, Ezetimibe acts by selectively inhibiting the intestinal absorption of cholesterol.

Relevance: While not directly structurally related to Epilovastatin, Ezetimibe is relevant to the discussion as it is analyzed simultaneously with Simvastatin and its related impurities, including Epilovastatin, in a validated analytical method [, ]. This method allows for the quantification of both Ezetimibe and Simvastatin, along with their respective impurities, in combined pharmaceutical formulations.

Source and Classification

Epilovastatin is derived from natural products but is synthesized for pharmaceutical use. It falls under the category of HMG-CoA reductase inhibitors, which are commonly prescribed to manage elevated cholesterol levels and reduce cardiovascular risk. The compound's development was aimed at enhancing efficacy and reducing side effects compared to earlier statins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Epilovastatin typically involves several key steps, including the formation of a lactone ring and subsequent modifications to achieve the desired pharmacological properties. Common methods include:

  1. Starting Materials: The synthesis often begins with simple organic compounds that are readily available.
  2. Lactonization: A critical step where a hydroxyl group reacts with a carboxylic acid to form a lactone, which is essential for the biological activity of statins.
  3. Functional Group Modifications: Various chemical reactions are employed to introduce or modify functional groups on the lactone structure, enhancing potency and selectivity.

The detailed synthetic pathway can vary based on specific research or industrial processes, but typically includes techniques such as:

  • Refluxing in solvents like methanol or ethanol.
  • Chromatographic purification methods to isolate the final product from impurities.
Molecular Structure Analysis

Structure and Data

Epilovastatin features a complex molecular structure characterized by a lactone ring and multiple stereocenters. The molecular formula is typically represented as C22H30O5C_{22}H_{30}O_5.

  • Molecular Weight: Approximately 390.48 g/mol.
  • Key Structural Features:
    • A lactone ring that is crucial for its inhibitory action on HMG-CoA reductase.
    • Hydroxyl groups that may influence solubility and bioavailability.

The three-dimensional conformation of Epilovastatin plays a significant role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Epilovastatin undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: The lactone can be hydrolyzed under acidic or basic conditions, affecting its stability and activity.
  2. Oxidation-Reduction Reactions: These reactions can modify functional groups, impacting the compound's efficacy.
  3. Conjugation Reactions: In vivo, Epilovastatin may undergo conjugation with glucuronic acid or sulfate, facilitating excretion.

The understanding of these reactions is vital for optimizing synthesis routes and predicting metabolic pathways.

Mechanism of Action

Process and Data

Epilovastatin exerts its lipid-lowering effects primarily through competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this step:

  • Cholesterol Levels Decrease: Lower cholesterol synthesis leads to increased uptake of low-density lipoprotein cholesterol from circulation.
  • Regulation of Lipid Profiles: This results in improved lipid profiles, reducing total cholesterol and low-density lipoprotein cholesterol levels.

Clinical studies have demonstrated that Epilovastatin effectively lowers serum cholesterol levels comparable to other statins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epilovastatin exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

These properties influence formulation strategies for oral dosage forms.

Applications

Scientific Uses

Epilovastatin is primarily used in clinical settings for managing hyperlipidemia. Its applications include:

  1. Cardiovascular Health: Reducing the risk of heart disease by lowering cholesterol levels.
  2. Research Applications: Investigated for potential benefits beyond lipid lowering, including anti-inflammatory effects.
  3. Formulation Development: Used as a model compound in pharmaceutical research for developing new statins with improved profiles.
Introduction to Epilovastatin

Historical Development and Pharmacological Classification

Epilovastatin represents a significant advancement in the pharmacological management of dyslipidemia, emerging from the evolutionary trajectory of HMG-CoA reductase inhibitors. Its development is rooted in the groundbreaking work of Akira Endo, who in 1973 discovered compactin (mevastatin), the first natural statin derived from Penicillium citrinum [1] [7]. This discovery initiated the statin era, culminating in the approval of lovastatin in 1987 as the first commercially available statin, isolated from Aspergillus terreus [6]. Epilovastatin belongs to the third generation of fully synthetic statins, designed through rational drug design approaches to optimize hepatoselectivity and metabolic stability. Pharmacologically, it is classified as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis [7]. Unlike early fungal-derived statins (lovastatin, pravastatin, simvastatin), Epilovastatin's synthetic origin provides enhanced specificity for hepatic HMG-CoA reductase and reduced susceptibility to cytochrome P450-mediated metabolism, positioning it as a therapeutically optimized agent within contemporary lipid-lowering pharmacopeia [6].

Structural and Biochemical Profile

Epilovastatin exemplifies sophisticated molecular engineering aimed at maximizing HMG-CoA reductase inhibition while minimizing extrahepatic effects. Its chemical architecture comprises two critical domains: 1) A dihydroxyheptanoic acid pharmacophore that structurally mimics the endogenous HMG-CoA substrate, and 2) A complex hydrophobic ring system featuring a unique fluorophenyl-sulfonamide configuration [6] [7]. This molecular design enables nanomolar-range affinity for HMG-CoA reductase through multiple binding mechanisms:

  • Polar interactions: The dihydroxyheptanoic acid segment forms hydrogen bonds with catalytic residues (Ser684, Asp690, Lys691, Lys692) in the enzyme's active site
  • Van der Waals forces: The fluorophenyl group engages hydrophobic pockets formed by Leu562, Val683, Leu853, Ala856 and Leu857
  • Enhanced binding specificity: The sulfonamide moiety establishes unique polar interactions with Arg590 via its fluorine atom and with Ser565 through sulfone oxygen atoms [6]

The compound's calculated partition coefficient (LogP = 1.25) indicates balanced lipophilicity, facilitating both passive membrane diffusion and active transport via hepatocyte-specific organic anion-transporting polypeptide (OATP1B1) transporters [7]. This optimized hepatoselectivity profile theoretically minimizes myocyte exposure, potentially reducing myopathic risk compared to lipophilic statins (simvastatin, lovastatin) and hydrophilic counterparts (rosuvastatin) [7]. Biochemically, Epilovastatin demonstrates potent inhibition of cholesterol synthesis (IC₅₀ = 4.8 nM) with approximately 5-fold greater enzymatic affinity than atorvastatin, attributable to its additional bonding interactions within the HMG-CoA reductase catalytic domain [6].

Table 1: Comparative Molecular Properties of Representative Statins

StatinTypeCore Ring StructureLogPUnique Binding FeaturesHMG-CoA Reductase IC₅₀ (nM)
LovastatinNaturalDecalin4.30None23.5
PravastatinNaturalDecalin-0.15Hydroxyl group44.1
AtorvastatinSyntheticPyrrole1.22Fluorophenyl group8.2
RosuvastatinSyntheticPyrimidine0.28Methanesulfonamide5.4
EpilovastatinSyntheticFluorophenyl-sulfonamide1.25Fluorophenyl-sulfonamide4.8

Global Prevalence of Dyslipidemia and Cardiovascular Disease (CVD) Burden

The therapeutic imperative for advanced statins like Epilovastatin is underscored by escalating global dyslipidemia prevalence and its cardiovascular consequences. Contemporary epidemiological surveillance reveals alarming trends:

  • Dyslipidemia prevalence: South Korean data (2005-2022) demonstrates a concerning rise from 41.30% (95% CI 40.40-42.21) to 48.41% (47.36-49.47) among adults ≥30 years, paralleled by similar increases across industrialized and developing nations [8]. This represents a relative increase of 17.2% over 17 years, with projections indicating continued upward trajectories.
  • Awareness and treatment gaps: Despite increasing prevalence, significant management deficits persist. In South Korea, while treatment rates improved from 7.10% to 38.19%, nearly two-thirds of affected individuals remain untreated. Control rates among treated patients reached only 31.82% in 2020-2022, revealing substantial therapeutic inadequacy [8].
  • Cardiovascular mortality projections: Global Burden of Disease modeling predicts a 73.4% increase in crude CVD mortality between 2025-2050, culminating in approximately 35.6 million cardiovascular deaths annually by 2050 [3]. Atherosclerotic diseases, directly mediated by dyslipidemia, will constitute the predominant etiology.
  • Risk factor hierarchy: Systolic hypertension (projected attribution: 18.9 million deaths, 2050) and dyslipidemia remain the foremost modifiable cardiovascular risk factors, together accounting for >60% of attributable CVD mortality [3]. Notably, high BMI is emerging as a rapidly escalating contributor, particularly in Western Pacific regions.

Regional analyses reveal pronounced disparities in dyslipidemia management and CVD burden. Central Europe, Eastern Europe, and Central Asia face disproportionate age-standardized cardiovascular mortality (projected 305/100,000 in 2050), while high-income Asia-Pacific nations demonstrate superior control rates [3] [8]. Socioeconomic determinants significantly influence these patterns, with lower-income populations exhibiting 2.3-fold higher odds of uncontrolled dyslipidemia despite diagnosis [8]. The COVID-19 pandemic further disrupted management, though paradoxically accelerated treatment initiation (βdiff = 3.94, 95% CI 1.97-5.92) and control (βdiff = 3.52, 95% CI 1.67-5.38) in South Korea, potentially reflecting intensified preventive care focus [8].

Table 2: Global Cardiovascular Disease Burden Projections (2025-2050)

Parameter2025 Estimate2050 ProjectionRelative Change (%)Regional Variation (2050 Projection)
Crude CVD Prevalence298 million566 million+90.0%Highest increase: South-East Asia
Crude CVD Mortality20.5 million35.6 million+73.4%Highest mortality: Central/Eastern Europe (305/100,000)
Age-Standardized CVD Mortality142/100,00098/100,000-30.5%Lowest mortality: High-income Asia-Pacific
Atherosclerotic Deaths14.7 million20.0 million+36.1%Leading cause: Ischemic heart disease
Dyslipidemia-Attributable Deaths7.3 million10.8 million+48.0%Modifiable fraction: >85%

Properties

CAS Number

79952-44-6

Product Name

Epilovastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate

Molecular Formula

C₂₄H₃₆O₅

Molecular Weight

404.54

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Synonyms

(2R)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.